molecular formula C10H10FIZn B14878735 4-(4-Fluorophenyl)-2-butenylzinc iodide

4-(4-Fluorophenyl)-2-butenylzinc iodide

Cat. No.: B14878735
M. Wt: 341.5 g/mol
InChI Key: QSEVDADKCNQXOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-butenylzinc iodide is an organozinc reagent characterized by a fluorinated aromatic ring conjugated with a butenyl-zinc iodide moiety. Such organozinc compounds are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions.

Properties

Molecular Formula

C10H10FIZn

Molecular Weight

341.5 g/mol

IUPAC Name

1-but-3-enyl-4-fluorobenzene;iodozinc(1+)

InChI

InChI=1S/C10H10F.HI.Zn/c1-2-3-4-9-5-7-10(11)8-6-9;;/h5-8H,1,3-4H2;1H;/q-1;;+2/p-1

InChI Key

QSEVDADKCNQXOV-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CCC1=CC=C(C=C1)F.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

4(4Fluorophenyl)2butenyl bromide+Zn4(4Fluorophenyl)2butenylzinc iodide4-(4-\text{Fluorophenyl})-2-\text{butenyl bromide} + \text{Zn} \rightarrow 4-(4-\text{Fluorophenyl})-2-\text{butenylzinc iodide} 4−(4−Fluorophenyl)−2−butenyl bromide+Zn→4−(4−Fluorophenyl)−2−butenylzinc iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.

    Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Medicinal Chemistry: Research into its potential therapeutic applications, including its use as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2-butenylzinc iodide exerts its effects is primarily through its reactivity as an organozinc compound. The zinc atom in the compound acts as a nucleophile, facilitating various chemical reactions. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule, thereby forming new carbon-carbon bonds.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-thiazole Derivatives

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole () share structural similarities, including fluorophenyl groups and heterocyclic frameworks. Key differences include:

  • Reactivity : The zinc iodide moiety in the target compound confers nucleophilic character, whereas thiazole derivatives exhibit electrophilic aromatic substitution tendencies.
  • Crystallinity: Both classes form planar molecular conformations, but the target compound’s organometallic nature may reduce crystallinity compared to purely organic thiazoles .

Organic-Inorganic Hybrids (e.g., DPASP-Metal Complexes)

Hybrids like (DPASP)₂[Zn(NCS)₄] () feature iodide and fluorophenyl groups but differ in:

  • Coordination Geometry : The target compound’s zinc center likely adopts a linear or tetrahedral geometry, contrasting with octahedral coordination in thiocyanate-based hybrids.
  • Photophysical Properties : Hybrids exhibit strong red emission (quantum yield >50%), whereas 4-(4-fluorophenyl)-2-butenylzinc iodide lacks documented luminescence, suggesting divergent applications .

Solubility and Stability

  • Target Compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF), akin to p-Fluorophenyl iodide (solubility ~0.1–1 mg/mL in water; ).
  • Contrasts : Hydrophilic metabolites like (3R,4S)-1-(4-fluorophenyl)-azetidin-2-one () show higher aqueous solubility due to hydroxyl groups, limiting their utility in anhydrous coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.